molecular formula C5H8S B14670294 2,5-Dihydrothiophene, 3-methyl- CAS No. 42855-50-5

2,5-Dihydrothiophene, 3-methyl-

Cat. No.: B14670294
CAS No.: 42855-50-5
M. Wt: 100.18 g/mol
InChI Key: RJSLKQRSSBPMMB-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene, 3-methyl- is a heterocyclic compound with the molecular formula C5H8S. It is a sulfur-containing organic compound that is part of the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydrothiophene, 3-methyl- can be achieved through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as hydrogen sulfide or Lawesson’s reagent . Another method includes the use of multicomponent reactions, where various starting materials react to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophenes, including 2,5-Dihydrothiophene, 3-methyl-, often involves the use of readily available precursors and efficient catalytic processes. The Paal-Knorr synthesis is a notable method used in industrial settings, where 1,4-dicarbonyl compounds react with sulfur sources under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydrothiophene, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,5-Dihydrothiophene, 3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dihydrothiophene, 3-methyl- involves its interaction with various molecular targets. The sulfur atom in the thiophene ring can participate in redox reactions, influencing the compound’s reactivity. Additionally, the compound can interact with biological macromolecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydrothiophene, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-methyl-2,5-dihydrothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-5-2-3-6-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLKQRSSBPMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCSC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195539
Record name 2,5-Dihydrothiophene, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42855-50-5
Record name 2,5-Dihydrothiophene, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydrothiophene, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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